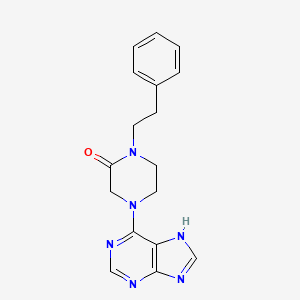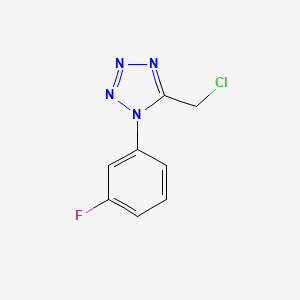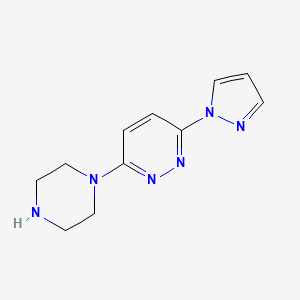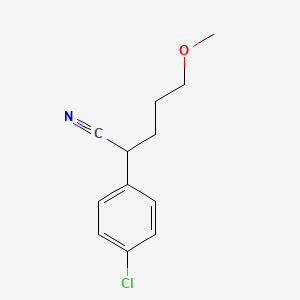
2-(4-Chlorophenyl)-5-methoxypentanenitrile
Descripción general
Descripción
2-(4-Chlorophenyl)-5-methoxypentanenitrile (abbreviated as 2-CMP) is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a colorless, crystalline compound that is insoluble in water, but soluble in organic solvents. 2-CMP is of particular interest due to its unique chemical structure, which contains both a phenyl ring and a nitrile group. This combination of functional groups makes it an attractive compound for a variety of applications, including organic synthesis, drug development, and medical research.
Aplicaciones Científicas De Investigación
Pharmaceutical Research: Anticancer Applications
The compound has been studied for its potential as an anticancer agent. Its molecular structure has been characterized using quantum chemical methods, and it has shown promise in molecular docking with the MMP-2 metalloproteinase receptor . This suggests that it could be developed into a drug that targets specific cancer pathways.
Drug Design: Molecular Docking Studies
“2-(4-Chlorophenyl)-5-methoxypentanenitrile” has been used in molecular docking studies to understand its interaction with various receptors . These studies are crucial for drug design, as they can predict how the compound binds to receptors and can influence the development of new drugs with higher efficacy and lower side effects.
Material Science: Vibrational Spectra Analysis
The vibrational spectra of this compound have been analyzed to understand its molecular architectures . This information is valuable in material science, where the compound’s stability, reactivity, and interactions with other materials are of interest.
Chemical Synthesis: Building Block for Heterocyclic Compounds
Due to the presence of a triazole ring, this compound serves as a valuable building block for the synthesis of heterocyclic compounds . These compounds have a wide range of applications, including pharmaceuticals, agrochemicals, and dyes.
Analytical Chemistry: Quantum Chemical Calculations
The compound’s molecular structure has been optimized using various quantum chemical methods, which is important in analytical chemistry for the prediction of chemical properties and behaviors .
Biological Studies: Interaction with Amino Acids
The compound’s interaction with amino acids has been evaluated, which is significant for understanding its biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-methoxypentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-15-8-2-3-11(9-14)10-4-6-12(13)7-5-10/h4-7,11H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRDTAKFSNMXMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC(C#N)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-methoxypentanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



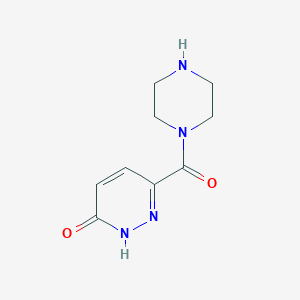
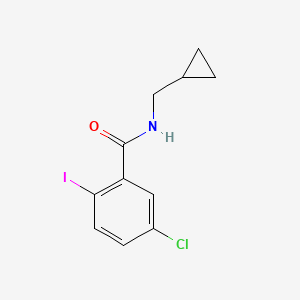
![5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1461024.png)
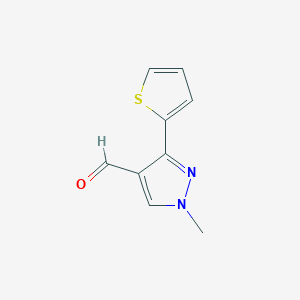

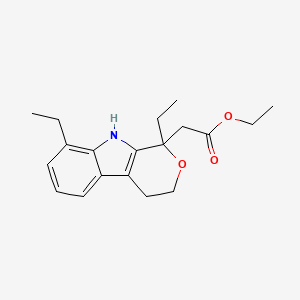

![2,8-Diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1461031.png)
![3-[4-isobutyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1461032.png)
![1-[4-(Methylthio)phenyl]ethanamine hydrochloride](/img/structure/B1461033.png)
![4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1461034.png)
